molecular formula C17H24N2O3S B12636815 4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile CAS No. 919284-66-5

4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile

Cat. No.: B12636815
CAS No.: 919284-66-5
M. Wt: 336.5 g/mol
InChI Key: LRBABIAUYSHJHF-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxy group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the benzyloxy group, and the addition of the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 1-(Benzyloxy)methyl-4-methoxybenzene
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar molecules.

Properties

CAS No.

919284-66-5

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

4-(phenylmethoxymethyl)-1-propylsulfonylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H24N2O3S/c1-2-12-23(20,21)19-10-8-17(14-18,9-11-19)15-22-13-16-6-4-3-5-7-16/h3-7H,2,8-13,15H2,1H3

InChI Key

LRBABIAUYSHJHF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C#N

Origin of Product

United States

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